2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
CAS No.: 681230-05-7
Cat. No.: VC4209949
Molecular Formula: C18H14N2OS2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681230-05-7 |
|---|---|
| Molecular Formula | C18H14N2OS2 |
| Molecular Weight | 338.44 |
| IUPAC Name | 2-phenyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C18H14N2OS2/c21-16(10-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)22-11-15(17)23-18/h1-9H,10-11H2,(H,19,20,21) |
| Standard InChI Key | SIKHVWISLSODOP-UHFFFAOYSA-N |
| SMILES | C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₁₄N₂OS₂, with a molecular weight of 338.44 g/mol . Its IUPAC name, 2-phenyl-N-(4H-thiochromeno[4,3-d] thiazol-2-yl)acetamide, reflects a thiochromene ring fused to a thiazole moiety, with a phenyl-substituted acetamide group at position 2 of the thiazole (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₂OS₂ |
| Molecular Weight | 338.44 g/mol |
| SMILES | C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CC4=CC=CC=C4 |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (two S, one O) |
| Topological Polar Surface Area | 94.8 Ų |
The fused thiochromeno-thiazole system introduces rigidity, potentially enhancing binding affinity to biological targets. The acetamide side chain may facilitate hydrogen bonding interactions, a critical feature for pharmacokinetic optimization .
Synthesis and Structural Elucidation
The synthesis of 2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step reactions:
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Thiochromene Precursor Formation: Thiochromene derivatives are synthesized via cyclocondensation of mercaptoacetophenones with α,β-unsaturated carbonyl compounds .
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Thiazole Ring Construction: The thiazole moiety is introduced through Hantzsch thiazole synthesis, involving condensation of thioamide intermediates with α-haloketones .
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Acetamide Functionalization: The final step involves coupling the thiazole-thiochromene core with phenylacetyl chloride under Schotten-Baumann conditions.
Key spectroscopic data for structural confirmation:
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¹H NMR: Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.4 ppm (acetamide methylene), and δ 3.9 ppm (thiazole NH).
Comparative Pharmacological Profiles
Structural analogs guide hypotheses for 2-phenyl-N-(4H-thiochromeno[...]’s mechanisms.
Challenges and Future Directions
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Synthetic Optimization: Current yields for multi-step syntheses remain suboptimal (~40–60%). Flow chemistry or microwave-assisted methods could improve efficiency.
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Target Identification: Computational docking studies are needed to identify putative targets (e.g., VEGFR-2, tubulin) .
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Toxicity Profiling: Preliminary data on related compounds suggest hepatotoxicity at high doses (>100 µM) .
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